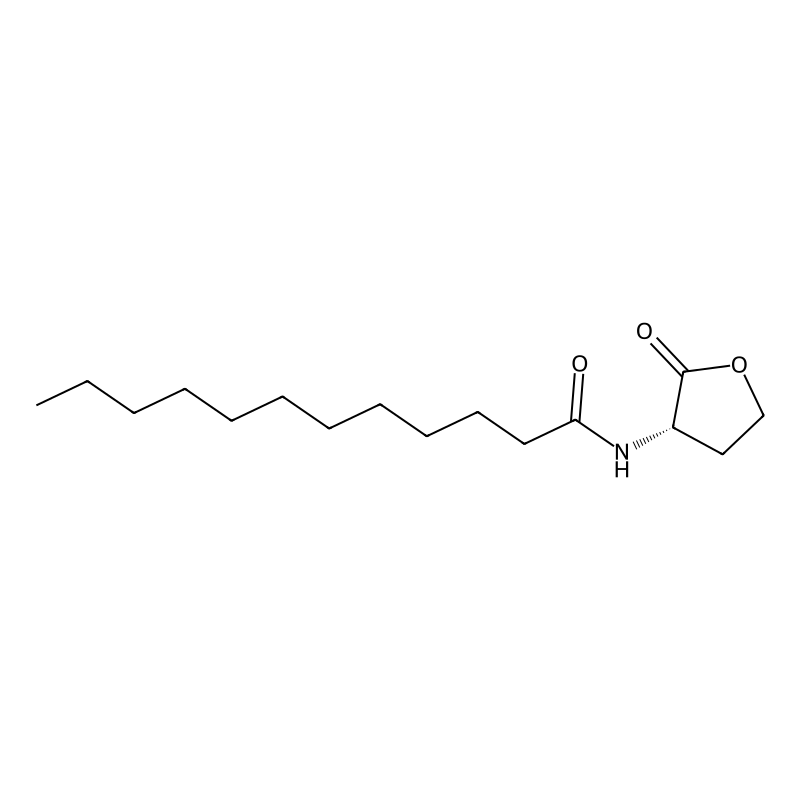N-dodecanoyl-L-Homoserine lactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Quorum Sensing in Bacteria
Scientific Field: Microbiology
Summary of the Application: N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism in bacteria.
Methods of Application: The molecule is naturally produced by bacteria and diffuses freely across the bacterial cell membrane.
Results or Outcomes: The presence of C12-HSL can alter the behavior of a bacterial population, allowing it to respond collectively to changes in population density.
Modulation of Immune Response
Scientific Field: Immunology
Summary of the Application: In addition to regulating bacterial functions, C12-HSL activates NF-κB in RAW 264.7 macrophages, increasing the expression of TNF-α, interleukin-1β (IL-1β), and IL-8.
Methods of Application: In experimental settings, C12-HSL can be added to cultures of immune cells, such as macrophages.
Results or Outcomes: The presence of C12-HSL can lead to an increased immune response, as evidenced by the increased expression of certain cytokines.
Modulation of Cell Cycling and Metabolism
Scientific Field: Cellular Biology
Summary of the Application: C12-HSL has been found to alter cell cycling and metabolism of human keratinocyte (HaCaT) cells.
Methods of Application: In experimental settings, C12-HSL can be added to cultures of HaCaT cells.
Results or Outcomes: The presence of C12-HSL can lead to changes in cell cycling and metabolism, suggesting a potential role for this molecule in cellular biology.
Regulation of Gene Expression
Scientific Field: Genetics
Summary of the Application: N-dodecanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone family.
Anti-Virulence Strategy
Scientific Field: Pharmacology
Summary of the Application: C12-HSL and its analogs have been studied as potential anti-virulence drugs.
Methods of Application: In experimental settings, C12-HSL analogs can be added to bacterial cultures.
Results or Outcomes: The presence of C12-HSL analogs can reduce the production of virulence factors, such as proteases and pyocyanin, and decrease the release of extracellular DNA.
Modulation of Bronchial Epithelial Cells
Scientific Field: Pulmonology
Summary of the Application: C12-HSL has been found to induce the production of IL-8 in human bronchial epithelial cells.
Methods of Application: In experimental settings, C12-HSL can be added to cultures of bronchial epithelial cells.
Results or Outcomes: The presence of C12-HSL can lead to an increased immune response, as evidenced by the increased production of IL-8.
N-dodecanoyl-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small, diffusible signaling molecules primarily involved in quorum sensing. This compound, specifically with a dodecanoyl (C12) acyl chain, plays a crucial role in bacterial communication and regulation of gene expression, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella enterica. The molecular structure includes a lactone ring, an amide bond, and a long carbon chain, which are essential for its biological activity and interaction with specific receptors.
C12-HSL acts as a signaling molecule in quorum sensing. As the bacterial population density increases, more C12-HSL is produced and diffuses through the cell membrane. At a certain threshold concentration, C12-HSL binds to specific transcriptional regulators inside the cell. These regulators then activate or repress the expression of various genes, resulting in coordinated behavior at the population level [, ].
For example, C12-HSL in Pseudomonas aeruginosa regulates genes involved in bioluminescence, virulence factor production, and biofilm formation [].
Physical and Chemical Properties
- Molecular Formula: C₁₂H₂₃NO₃
- Molecular Weight: 283.4 g/mol [] (data from Sigma-Aldrich)
- Melting Point: No data available
- Boiling Point: No data available
- Solubility: Soluble in organic solvents like chloroform and methanol, but poorly soluble in water [].
- Stability: Relatively stable under neutral or acidic conditions, but can hydrolyze under alkaline conditions [].
This compound is recognized for its significant biological activities, particularly in quorum sensing. In Pseudomonas aeruginosa, N-dodecanoyl-L-homoserine lactone serves as a signaling molecule that regulates the expression of virulence factors and biofilm formation. Studies have shown that it influences the levels of proteins related to oxidative stress responses in Salmonella, suggesting its role in modulating bacterial behavior and survival under stress conditions . Furthermore, it has been linked to altering fatty acid profiles and enhancing resistance to oxidative stress in various bacterial species .
The synthesis of N-dodecanoyl-L-homoserine lactone can be achieved through several methods:
- Chemical Synthesis: This involves the reaction of homoserine lactone with dodecanoyl chloride in the presence of a base.
- Biological Synthesis: Many bacteria synthesize this compound naturally through the action of acyl-Homoserine lactone synthases, which catalyze the transfer of acyl groups from acyl-acyl carrier protein to homoserine lactone
Of N-Acyl Homoserine ..." class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC9654057/" rel="nofollow noopener" target="_blank"> . Additionally, studies indicate that it can influence protein profiles related to oxidative stress responses in other bacteria like Salmonella, highlighting its broader impact on microbial physiology .
Interaction studies have demonstrated that N-dodecanoyl-L-homoserine lactone binds specifically to LuxR-type receptors, such as LasR in Pseudomonas aeruginosa. This binding triggers conformational changes that facilitate the transcriptional activation of target genes involved in virulence and biofilm formation
N-dodecanoyl-L-homoserine lactone is part of a larger family of N-acyl homoserine lactones. Here are some similar compounds: N-dodecanoyl-L-homoserine lactone is unique due to its specific chain length and functional groups that allow it to effectively interact with quorum-sensing systems across various bacterial species. Its role in modulating both gene expression and physiological responses underlines its significance in microbial ecology and potential therapeutic applications.Compound Name Acyl Chain Length Unique Features N-hexanoyl-L-homoserine lactone 6 Shorter acyl chain; involved in different bacterial signaling N-octanoyl-L-homoserine lactone 8 Intermediate length; affects biofilm formation N-3-oxo-dodecanoyl-L-homoserine lactone 12 Contains a keto group; more potent in activating LasR N-tetradecanoyl-L-homoserine lactone 14 Longer acyl chain; potentially different biological effects Uniqueness
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Wikipedia
N-[(3S)-2-oxooxolan-3-yl]dodecanamide







